Ethyl 7-bromo-1H-indole-2-carboxylate

Vue d'ensemble

Description

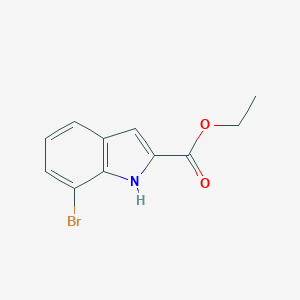

Ethyl 7-bromo-1H-indole-2-carboxylate (CAS: 16732-69-7) is a brominated indole derivative with the molecular formula C₁₁H₁₀BrNO₂ and a molecular weight of 268.11 g/mol . It is characterized by a bromine atom at the C-7 position of the indole ring and an ethyl ester group at the C-2 position. The compound is typically stored at 2–8°C and transported with ice packs to ensure stability . It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. For example, brominated indoles are key precursors in synthesizing analogs of natural products like duocarmycin, which exhibit antitumor activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 7-bromo-1H-indole-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of 2-bromophenylhydrazine with ethyl pyruvate. The reaction typically occurs under acidic conditions, often using hydrochloric acid or sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired indole derivative .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 7-bromo-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The indole ring can be oxidized to form corresponding oxindole derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide, typically in an aqueous or organic solvent.

Reduction: Reducing agents like lithium aluminum hydride, usually in anhydrous conditions.

Major Products Formed:

Substitution: Formation of 7-substituted indole derivatives.

Oxidation: Formation of oxindole derivatives.

Reduction: Formation of alcohol derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate

Ethyl 7-bromo-1H-indole-2-carboxylate is extensively used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. The compound's reactivity allows for the development of novel therapeutic agents that may exhibit enhanced efficacy and reduced side effects compared to existing treatments .

Case Study: Synthesis of Antidepressants

Research has demonstrated the utility of this compound in synthesizing indole-based antidepressants. For instance, derivatives of this compound have shown promising results in binding affinity studies with serotonin receptors, suggesting potential applications in treating depression .

Biological Research

Mechanisms of Action

In biological research, this compound is investigated for its biological activities, including anti-inflammatory and anti-cancer properties. Studies have indicated that indole derivatives can modulate signaling pathways involved in inflammation and tumor progression .

Table: Biological Activities of Indole Derivatives

| Activity Type | Compound | Observed Effect |

|---|---|---|

| Anti-inflammatory | This compound | Inhibition of COX enzymes |

| Anticancer | This compound | Induction of apoptosis in cancer cells |

Material Science

Development of Organic Semiconductors

The compound's unique electronic properties make it a candidate for developing new materials such as organic semiconductors. Research has focused on incorporating this compound into polymer matrices to enhance charge transport properties in organic electronic devices .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound is utilized as a standard reference material for calibrating techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. Its consistent chemical properties enable reliable quantification and analysis in various chemical assays .

Organic Synthesis

Novel Synthetic Pathways

Researchers leverage the reactivity of this compound to develop innovative synthetic pathways for complex organic molecules. This capability enhances efficiency and yield in chemical processes, making it a valuable tool in synthetic organic chemistry .

Mécanisme D'action

The mechanism of action of Ethyl 7-bromo-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Ethyl 7-bromo-1H-indole-2-carboxylate belongs to a class of halogenated indole carboxylates. Below is a detailed comparison with structurally related compounds, focusing on substituent positions , reactivity , synthetic utility , and applications .

Structural Isomers: Bromine Substitution Position

Functional Group Variations

Key Research Findings

Synthetic Efficiency : this compound can be synthesized in 90% yield via cyclization of vinyl azides with ethyl pyruvate in the presence of p-toluenesulfonic acid .

Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition at >200°C , making it stable under most reaction conditions .

Derivative Utility : Allylation at the indole nitrogen (e.g., compound 12b in ) produces analogs with improved cytotoxicity (IC₅₀ = 10–80 µg/mL against cancer cell lines) .

Data Tables

Table 1: Comparative Physicochemical Properties

Activité Biologique

Ethyl 7-bromo-1H-indole-2-carboxylate is a derivative of indole, a class of compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infectious diseases. Below, we explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 7th position and an ethyl ester group at the 2nd position of the indole ring. This structural configuration is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈BrN₁O₂ |

| Molecular Weight | 267.09 g/mol |

| CAS Number | 16732-69-7 |

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

1. Anticancer Activity:

- Indole derivatives, including this compound, have shown potential as anticancer agents. They can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, studies have demonstrated that certain indole derivatives can significantly reduce tumor cell viability through mechanisms such as caspase activation and cell cycle arrest .

2. Antimicrobial Properties:

- This compound exhibits antimicrobial activity against a range of pathogens, suggesting its potential as a lead compound for developing new antibiotics. Research indicates that indole derivatives can inhibit the growth of bacteria by disrupting their cellular functions .

3. Anti-inflammatory Effects:

- This compound has been investigated for its anti-inflammatory properties, particularly in models of chronic inflammation. The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases .

Case Studies

- Anticancer Evaluation:

- Antimicrobial Activity:

- Inflammatory Response Modulation:

Future Directions

The ongoing exploration of this compound's biological activities suggests several promising avenues for future research:

- Structural Optimization: Further modifications to enhance potency and selectivity against specific targets.

- Combination Therapies: Investigating the compound's efficacy in combination with other therapeutic agents to improve treatment outcomes for cancer and infectious diseases.

- Mechanistic Studies: Detailed investigations into the molecular mechanisms underlying its biological effects will aid in understanding its full therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl 7-bromo-1H-indole-2-carboxylate?

The compound is typically synthesized via Friedel-Crafts acylation or substitution reactions. For example, Friedel-Crafts acylation of ethyl indole-2-carboxylate derivatives using Lewis acids like AlCl₃ in anhydrous dichloromethane can introduce substituents at the indole ring's 7-position . Bromination at the 7-position may require regioselective control, often achieved by optimizing reaction temperature and stoichiometry of brominating agents (e.g., NBS or Br₂). Solvent choice (e.g., DMF or DCM) and catalysis (e.g., FeCl₃) are critical to minimize side reactions .

Q. How is this compound characterized structurally?

X-ray crystallography is the gold standard for unambiguous structural determination. Programs like SHELXL (part of the SHELX suite) are widely used for refining crystal structures, leveraging high-resolution data to resolve bond angles and halogen positioning . Complementary techniques include H/C NMR (to confirm substitution patterns) and HRMS (for molecular weight validation). For bromine, Br isotopic patterns in mass spectra provide additional confirmation .

Q. What safety protocols are recommended for handling this compound?

this compound may pose hazards due to its brominated aromatic structure. Key precautions include:

- Use of PPE (gloves, lab coats, goggles) to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of vapors or particulates .

- Store in airtight containers away from light and moisture to prevent decomposition .

- Dispose of waste via certified hazardous waste handlers to mitigate environmental risks .

Advanced Research Questions

Q. How can regioselectivity challenges during 7-bromo substitution be addressed?

Regioselectivity in bromination is influenced by electronic and steric factors. Computational studies (DFT calculations) can predict reactive sites on the indole ring, guiding experimental design. For example, electron-donating groups at the 1-position may direct bromination to the 7-position via resonance stabilization. Experimental validation using competitive reactions with isotopic labeling or LC-MS monitoring is recommended to track substitution pathways .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

Discrepancies between NMR, XRD, and MS data often arise from dynamic effects (e.g., rotamers) or crystal packing distortions. To resolve these:

- Perform variable-temperature NMR to identify conformational equilibria.

- Compare XRD-derived bond lengths with DFT-optimized geometries to assess steric strain .

- Use tandem MS (MS/MS) to distinguish isobaric fragments from co-eluting impurities .

Q. How does the bromine substituent influence biological activity in indole derivatives?

Bromine enhances electrophilicity and binding affinity to biomolecular targets (e.g., kinases or GPCRs). Structure-activity relationship (SAR) studies suggest that 7-bromo substitution in indole-2-carboxylates improves inhibitory potency against enzymes like topoisomerases. Molecular docking with programs like AutoDock can model interactions, while in vitro assays (e.g., IC₅₀ determination) validate computational predictions .

Q. Methodological Considerations

Q. Designing analogs for SAR studies: What functionalization strategies are effective?

- Core modifications: Introduce substituents at the 3- or 5-positions via Suzuki-Miyaura coupling or Ullmann reactions to probe steric effects .

- Ester hydrolysis: Convert the ethyl ester to a carboxylic acid for salt formation, enhancing solubility for in vivo testing .

- Bioisosteric replacement: Replace bromine with chlorine or CF₃ to assess halogen-dependent toxicity .

Q. What computational tools are suitable for modeling this compound’s reactivity?

Propriétés

IUPAC Name |

ethyl 7-bromo-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-2-15-11(14)9-6-7-4-3-5-8(12)10(7)13-9/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIRSCKRJJUCNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426911 | |

| Record name | Ethyl 7-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16732-69-7 | |

| Record name | Ethyl 7-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.